molecular formula C20H15BrN4O2 B5422468 6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5422468
M. Wt: 423.3 g/mol
InChI Key: XWXPWRQHQQOQSW-PKNBQFBNSA-N
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Description

6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, along with various substituents such as an amino group, a bromophenyl group, and a furan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-ketoester to form the pyrazole ring.

    Cyclization to Form Pyran Ring: The pyrazole derivative is then subjected to cyclization with an aldehyde and a malononitrile in the presence of a base such as piperidine to form the pyran ring.

    Introduction of Substituents: The bromophenyl and furan-2-yl groups are introduced through subsequent reactions involving appropriate brominated and furan-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-(4-chlorophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-3-(4-methylphenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-11(9-14-3-2-8-26-14)16-15(10-22)19(23)27-20-17(16)18(24-25-20)12-4-6-13(21)7-5-12/h2-9,16H,23H2,1H3,(H,24,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPWRQHQQOQSW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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